sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H21ClO2 and a molecular weight of 232.747 g/mol It is an ester derived from cyclohexanecarboxylic acid, featuring a sec-butyl group and a chlorine atom attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate typically involves the esterification of 5-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom and sec-butyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Unique due to its specific substitution pattern and ester functional group.
tert-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
sec-Butyl 5-bromo-2-methylcyclohexanecarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
111790-66-0 |
---|---|
Molekularformel |
C12H21ClO2 |
Molekulargewicht |
232.74 g/mol |
IUPAC-Name |
butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
JRRZGLONQJCBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C1CC(CCC1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.